
2,3,3-Trimethyl-1-(3-sulfonatopropyl)-indolinium-5-sulfonic Acid, Potassium Salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3,3-Trimethyl-1-(3-sulfonatopropyl)-indolinium-5-sulfonic Acid, Potassium Salt is a chemical compound with the molecular formula C14H18KNO6S2 and a molecular weight of 399.52 . This compound is known for its unique structure, which includes an indolinium core substituted with sulfonic acid groups and a sulfonatopropyl side chain. It is commonly used in various scientific research applications due to its distinctive chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,3-Trimethyl-1-(3-sulfonatopropyl)-indolinium-5-sulfonic Acid, Potassium Salt typically involves the reaction of 2,3,3-trimethylindolenine with 1,3-propanesultone under controlled conditions. The reaction is carried out in the presence of a base, such as potassium hydroxide, to facilitate the formation of the sulfonic acid groups .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography to obtain the final compound in its potassium salt form .
Analyse Des Réactions Chimiques
Types of Reactions
2,3,3-Trimethyl-1-(3-sulfonatopropyl)-indolinium-5-sulfonic Acid, Potassium Salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonic acid groups to sulfonates.
Substitution: The indolinium core can undergo electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and electrophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield .
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted indolinium derivatives. These products have diverse applications in scientific research and industry .
Applications De Recherche Scientifique
2,3,3-Trimethyl-1-(3-sulfonatopropyl)-indolinium-5-sulfonic Acid, Potassium Salt is widely used in scientific research due to its unique chemical properties. Some of its applications include:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Employed in biochemical assays and as a fluorescent probe for studying biological processes.
Medicine: Investigated for its potential therapeutic properties and as a diagnostic tool in medical research.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mécanisme D'action
The mechanism of action of 2,3,3-Trimethyl-1-(3-sulfonatopropyl)-indolinium-5-sulfonic Acid, Potassium Salt involves its interaction with specific molecular targets and pathways. The sulfonic acid groups play a crucial role in its binding affinity and reactivity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
Some compounds similar to 2,3,3-Trimethyl-1-(3-sulfonatopropyl)-indolinium-5-sulfonic Acid, Potassium Salt include:
- 2,3,3-Trimethyl-1-(3-sulfopropyl)-indolinium-5-sulfonate sodium salt
- 2,3,3-Trimethyl-1-(3-sulfopropyl)-indolinium-5-sulfonate inner salt .
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern and the presence of both sulfonic acid and sulfonatopropyl groups. This combination imparts distinct chemical properties, making it valuable for various research and industrial applications .
Propriétés
Formule moléculaire |
C14H18KNO6S2 |
|---|---|
Poids moléculaire |
399.5 g/mol |
Nom IUPAC |
potassium;2,3,3-trimethyl-1-(3-sulfonatopropyl)indol-1-ium-5-sulfonate |
InChI |
InChI=1S/C14H19NO6S2.K/c1-10-14(2,3)12-9-11(23(19,20)21)5-6-13(12)15(10)7-4-8-22(16,17)18;/h5-6,9H,4,7-8H2,1-3H3,(H-,16,17,18,19,20,21);/q;+1/p-1 |
Clé InChI |
HOVHFJPFXPGFEB-UHFFFAOYSA-M |
SMILES canonique |
CC1=[N+](C2=C(C1(C)C)C=C(C=C2)S(=O)(=O)[O-])CCCS(=O)(=O)[O-].[K+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


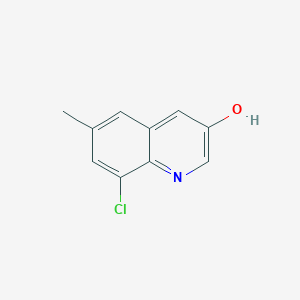

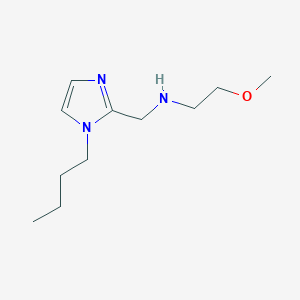
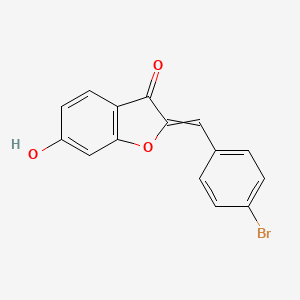
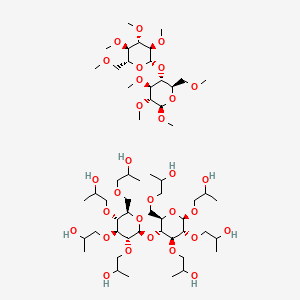
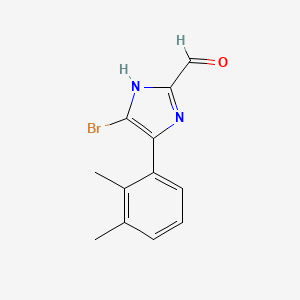
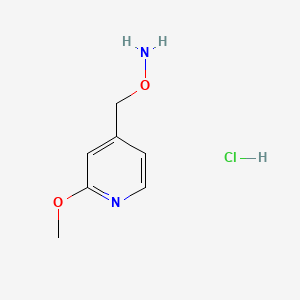

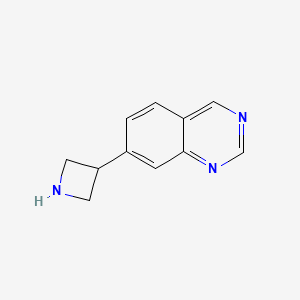

![2-[4-(4-Chloro-2-fluorophenyl)-1-piperazinyl]cyclohexanone](/img/structure/B13716674.png)
![[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] N-[2-(2-sulfanylethoxy)ethyl]carbamate](/img/structure/B13716678.png)


